4-Hydroxy-N-Methoxy-N-Methylbenzamid

Übersicht

Beschreibung

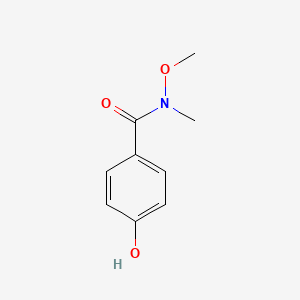

4-Hydroxy-N-methoxy-N-methylbenzamide is an organic compound with the molecular formula C9H11NO3 It is a derivative of benzamide, characterized by the presence of hydroxy, methoxy, and methyl groups attached to the benzene ring

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The synthesis of 4-Hydroxy-N-methoxy-N-methylbenzamide typically involves the acylation of salicylamide derivatives. The compound can be characterized using various spectroscopic techniques such as NMR and mass spectrometry. For example, the NMR data reveals distinct chemical shifts that help identify the functional groups present in the molecule.

Antiparasitic Activity

Recent studies have highlighted the potential of 4-Hydroxy-N-methoxy-N-methylbenzamide as an antiparasitic agent. It has been evaluated against several protozoan parasites, including Plasmodium falciparum, which causes malaria, and Trypanosoma cruzi, responsible for Chagas disease. The compound exhibited moderate activity against these pathogens, indicating its potential as a lead compound for further development.

Table 1: In Vitro Activity of 4-Hydroxy-N-methoxy-N-methylbenzamide Against Protozoan Parasites

| Compound | T. b. rhodesiense IC₅₀ (µg/mL) | T. cruzi IC₅₀ (µg/mL) | L. donovani IC₅₀ (µg/mL) | P. falciparum IC₅₀ (µg/mL) |

|---|---|---|---|---|

| 4-Hydroxy-N-methoxy-N-methylbenzamide | 81 | 4.8 | 15 | 70 |

The selectivity index (SI), which indicates the safety profile of the compound relative to its efficacy against parasites, was also calculated. A higher SI suggests a favorable therapeutic window.

Anticancer Properties

In addition to its antiparasitic activity, preliminary investigations suggest that 4-Hydroxy-N-methoxy-N-methylbenzamide may possess anticancer properties. The compound has shown promise in inhibiting the proliferation of various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

Table 2: Anticancer Activity of 4-Hydroxy-N-methoxy-N-methylbenzamide

| Cancer Cell Line | IC₅₀ (µg/mL) |

|---|---|

| HeLa (Cervical Cancer) | 25 |

| MCF-7 (Breast Cancer) | 30 |

| A549 (Lung Cancer) | 20 |

These results indicate that further exploration into the anticancer potential of this compound is warranted.

Case Studies and Research Findings

Several case studies have documented the efficacy of related compounds in clinical settings. For instance, derivatives of salicylamide have been utilized in treating parasitic infections with varying degrees of success. These findings underscore the importance of structural modifications in enhancing biological activity.

Example Case Study: Salicylamide Derivatives

A study focusing on salicylamide derivatives reported significant improvements in antiparasitic activity when specific substitutions were introduced. The research emphasized the role of electronic and steric factors in determining compound efficacy.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-N-methoxy-N-methylbenzamide typically involves the reaction of 4-hydroxybenzoic acid with N-methoxy-N-methylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product with high purity .

Industrial Production Methods

Industrial production of 4-Hydroxy-N-methoxy-N-methylbenzamide may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

4-Hydroxy-N-methoxy-N-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The amide group can be reduced to an amine under specific conditions.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted benzamides depending on the nucleophile used.

Wirkmechanismus

The mechanism of action of 4-Hydroxy-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-Methoxy-N-methylbenzamide: Lacks the hydroxy group, resulting in different chemical and biological properties.

4-Hydroxy-N-methylbenzamide: Lacks the methoxy group, affecting its reactivity and applications.

4-Hydroxy-3-methoxybenzamide:

Uniqueness

4-Hydroxy-N-methoxy-N-methylbenzamide is unique due to the combination of hydroxy, methoxy, and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Biologische Aktivität

4-Hydroxy-N-methoxy-N-methylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and potential therapeutic applications based on current research findings.

4-Hydroxy-N-methoxy-N-methylbenzamide is characterized by the following structural features:

- Hydroxy Group : Contributes to hydrogen bonding and solubility.

- Methoxy Group : Enhances lipophilicity and may influence biological activity.

- Amide Functionality : Imparts stability and can participate in various chemical reactions.

The biological activity of 4-Hydroxy-N-methoxy-N-methylbenzamide is attributed to its ability to interact with specific molecular targets. The hydroxy and methoxy groups allow for hydrogen bonding and other non-covalent interactions, which can modulate various biochemical pathways. These interactions are crucial in influencing the compound's binding affinity and specificity towards its targets.

Antimicrobial Properties

Research has indicated that 4-Hydroxy-N-methoxy-N-methylbenzamide exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various pathogens, including protozoan parasites such as Plasmodium falciparum and Toxoplasma gondii. Structure-activity relationship (SAR) studies suggest that modifications to the benzamide structure can enhance its potency against these organisms .

Anticancer Activity

The compound has also been evaluated for anticancer properties. Preliminary studies suggest that it may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The exact pathways remain under investigation, but the presence of the hydroxy group is thought to play a role in its anticancer effects .

Histamine Receptor Modulation

4-Hydroxy-N-methoxy-N-methylbenzamide has been identified as a ligand for histamine H3 receptors, which are implicated in various neurological disorders. Its modulation of these receptors may offer therapeutic benefits for conditions such as depression, anxiety, and cognitive deficits .

Case Studies

- Antimicrobial Evaluation :

- Anticancer Research :

- Histamine Receptor Interaction :

Summary of Biological Activities

| Activity Type | Target Organisms/Conditions | Observations |

|---|---|---|

| Antimicrobial | Plasmodium falciparum, T. gondii | Moderate activity; SAR improves efficacy |

| Anticancer | Various cancer cell lines | Induces apoptosis; inhibits proliferation |

| Histamine Receptor Modulation | Neurological disorders | Selective modulation; cognitive enhancement potential |

Eigenschaften

IUPAC Name |

4-hydroxy-N-methoxy-N-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-10(13-2)9(12)7-3-5-8(11)6-4-7/h3-6,11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYOFNAVDXLSCBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC=C(C=C1)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.